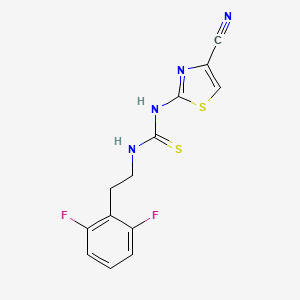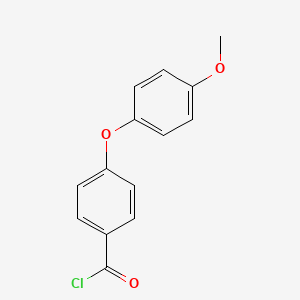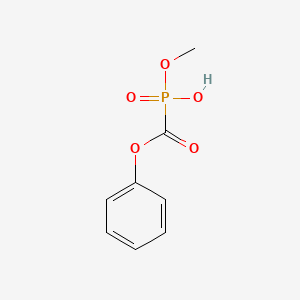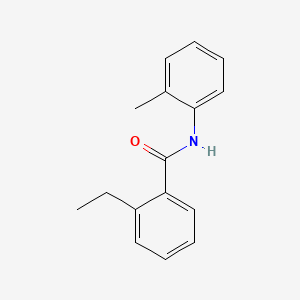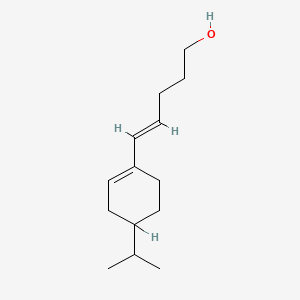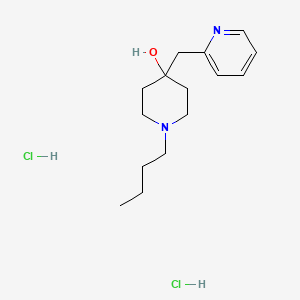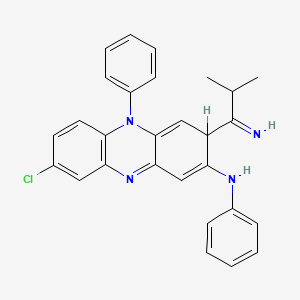
2-Phenazinamine, 8-chloro-3,5-dihydro-3-((1-methylethyl)imino)-N,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenazinamine, 8-chloro-3,5-dihydro-3-((1-methylethyl)imino)-N,5-diphenyl- is a complex organic compound that belongs to the class of phenazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenazinamine, 8-chloro-3,5-dihydro-3-((1-methylethyl)imino)-N,5-diphenyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of 2-Phenazinamine, 8-chloro-3,5-dihydro-3-((1-methylethyl)imino)-N,5-diphenyl- may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenazinamine, 8-chloro-3,5-dihydro-3-((1-methylethyl)imino)-N,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, and appropriate solvents and catalysts.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 2-Phenazinamine, 8-chloro-3,5-dihydro-3-((1-methylethyl)imino)-N,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species, leading to oxidative stress and cell death. The exact molecular targets and pathways may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine: The parent compound of the phenazine derivatives.
2-Phenazinamine: A simpler derivative without the additional substituents.
8-Chlorophenazine: A derivative with a chlorine atom at the 8-position.
Uniqueness
2-Phenazinamine, 8-chloro-3,5-dihydro-3-((1-methylethyl)imino)-N,5-diphenyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
32567-43-4 |
|---|---|
Molekularformel |
C28H25ClN4 |
Molekulargewicht |
453.0 g/mol |
IUPAC-Name |
8-chloro-3-(2-methylpropanimidoyl)-N,5-diphenyl-3H-phenazin-2-amine |
InChI |
InChI=1S/C28H25ClN4/c1-18(2)28(30)22-16-27-25(17-23(22)31-20-9-5-3-6-10-20)32-24-15-19(29)13-14-26(24)33(27)21-11-7-4-8-12-21/h3-18,22,30-31H,1-2H3 |
InChI-Schlüssel |
PIFPZDIGDMLSGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=N)C1C=C2C(=NC3=C(N2C4=CC=CC=C4)C=CC(=C3)Cl)C=C1NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


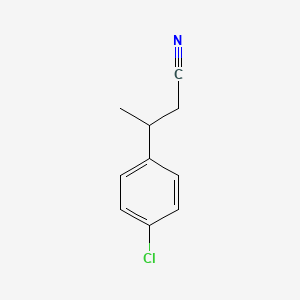
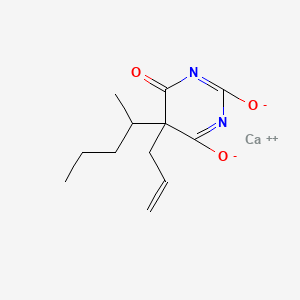

![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)
